Chemical Structure Properties and Synthesis of 5-Ethyl-4-propyl-thiazol-2-ylamine: A Technical Guide
Chemical Structure Properties and Synthesis of 5-Ethyl-4-propyl-thiazol-2-ylamine: A Technical Guide
Executive Overview
5-Ethyl-4-propyl-thiazol-2-ylamine (CAS: 30709-63-8) is a highly substituted, specialized derivative of the 2-aminothiazole class[1]. In medicinal chemistry and drug development, the 2-aminothiazole scaffold is widely recognized as a "privileged structure," frequently serving as the core pharmacophore in potent antibacterial, antifungal, and anticancer agents[2].
The specific addition of a 4-propyl and a 5-ethyl group to the thiazole ring significantly modulates the physicochemical profile of the molecule[1]. These hydrophobic alkyl chains increase the steric bulk and overall lipophilicity of the compound, distinguishing it from simpler thiazole derivatives and heavily influencing its metabolic stability and interaction with hydrophobic pockets in biological targets[1].
Structural & Physicochemical Profiling
The compound features a foundational 1,3-thiazole core with an exocyclic amine at the C2 position, a propyl group at the C4 position, and an ethyl group at the C5 position[1].
Causality of Structure on Function: The 2-amino group acts as both a robust hydrogen bond donor and acceptor. In drug design, this moiety is critical for anchoring the molecule within target protein binding sites (such as the hinge region of kinases). Conversely, the hydrophobic 4-propyl and 5-ethyl chains increase the overall partition coefficient (LogP). This structural duality enhances lipid membrane permeability while providing the steric hindrance necessary to dictate receptor selectivity and prevent off-target binding[1].
Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 5-ethyl-4-propyl-1,3-thiazol-2-amine[1] |
| CAS Registry Number | 30709-63-8[1] |
| Molecular Formula | C8H14N2S[1] |
| Molecular Weight | 170.28 g/mol [1] |
| Core Scaffold | 2-Aminothiazole[1] |
| Precursor Ketone | 3-Bromoheptan-4-one (CAS: 42330-10-9)[3] |
| Precursor Formula | C7H13BrO[3] |
| Precursor MW | 193.08 g/mol [4] |
Retrosynthetic Analysis & Mechanistic Pathway
The most robust, classical method for synthesizing 2-aminothiazole derivatives is the Hantzsch Thiazole Synthesis [2]. This highly efficient reaction involves the condensation of an α-haloketone with thiourea[2].
To achieve the exact 4-propyl and 5-ethyl substitution pattern, the specific α-haloketone precursor required is 3-bromoheptan-4-one [3]. The regiochemistry of the Hantzsch synthesis dictates that the ketone carbon becomes C4 of the thiazole (bearing the propyl group), and the α-halo carbon becomes C5 (bearing the ethyl group).
Mechanistic Steps:
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S-Alkylation: The reaction initiates via a nucleophilic attack by the highly polarizable sulfur atom of thiourea onto the α-carbon (C3) of 3-bromoheptan-4-one, displacing the bromide leaving group to form a thioimidate intermediate[2][5].
-
Cyclization: The intermediate undergoes an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon (C4), forming a hemiaminal intermediate[5].
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Dehydration & Aromatization: The hemiaminal intermediate eliminates a water molecule, driving the aromatization of the ring to yield the thermodynamically stable 5-ethyl-4-propyl-thiazol-2-ylamine system[2][5].
Figure 1: Mechanistic pathway of the Hantzsch synthesis for 5-ethyl-4-propyl-thiazol-2-ylamine.
Validated Synthesis Protocol
As an Application Scientist, establishing a self-validating protocol is paramount to ensure reproducibility, high yield, and chemical integrity. The following procedure is adapted from standardized Hantzsch methodologies for 2-aminothiazole synthesis[2][5].
Step 1: Reagent Preparation & Activation
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Action: Dissolve 10 mmol of 3-bromoheptan-4-one in 20 mL of absolute ethanol. Add 12 mmol (1.2 equivalents) of thiourea[2].
-
Causality: Ethanol is selected as a polar protic solvent because it heavily stabilizes the polar transition states during the initial S-alkylation. The slight stoichiometric excess of thiourea ensures complete consumption of the α-haloketone, preventing difficult downstream purification of unreacted starting material[2].
Step 2: Thermal Condensation
-
Action: Attach a reflux condenser and heat the mixture to 78°C (reflux) with continuous magnetic stirring for 2 to 4 hours[2].
-
Causality: The activation energy required for the intramolecular cyclization and subsequent dehydration is achieved at reflux temperatures.
Step 3: Isolation and Neutralization
-
Action: Cool the reaction mixture to room temperature. The product will typically precipitate as a hydrobromide salt. Suspend the crude solid in distilled water and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) until effervescence ceases (pH 7-8)[2][5].
-
Causality: The Hantzsch reaction inherently generates hydrobromic acid (HBr), which protonates the basic 2-amino group. Neutralization with a mild base like NaHCO₃ liberates the free base of 5-ethyl-4-propyl-thiazol-2-ylamine without risking the base-catalyzed degradation that stronger alkalis might cause[5].
Step 4: Purification & Quality Control
-
Action: Extract the aqueous layer with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and evaporate the solvent. Recrystallize the crude free base from a minimal amount of hot ethanol[5].
-
Validation: Confirm purity via melting point determination and ¹H-NMR. The NMR spectra must validate the distinct multiplet signals of the ethyl and propyl aliphatic chains and confirm the absence of the α-proton from the starting ketone.
References
- Benchchem - 5-Ethyl-4-propyl-thiazol-2-ylamine | 30709-63-8 URL
- Benchchem - Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers URL
- Benchchem - Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N URL
- ThermoFisher - 3-Bromo-4-heptanone, 98% URL
- Fisher Scientific - CAS RN 42330-10-9 URL
Sources
- 1. 5-Ethyl-4-propyl-thiazol-2-ylamine | 30709-63-8 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Bromo-4-heptanone, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. CAS RN 42330-10-9 | Fisher Scientific [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
